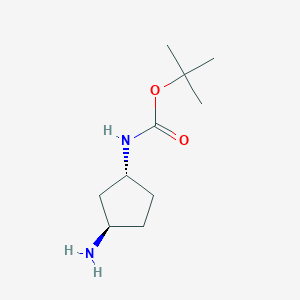

tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[(1R,3R)-3-aminocyclopentyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGBVMVTUWHCOHX-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CC[C@H](C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1009075-44-8 | |

| Record name | tert-butyl n-[(1r,3r)-3-aminocyclopentyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Structure Elucidation of tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate

Introduction

In the landscape of modern drug discovery and development, the precise structural characterization of chiral molecules is of paramount importance. The spatial arrangement of atoms within a molecule can dictate its biological activity, efficacy, and safety profile. This guide provides an in-depth technical overview of the methodologies and analytical reasoning employed in the structure elucidation of tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate, a chiral building block often utilized in the synthesis of pharmaceutically active compounds.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of procedures to offer insights into the causality behind experimental choices, ensuring a robust and self-validating approach to structural confirmation. We will explore a multi-technique approach, integrating data from mass spectrometry, infrared and nuclear magnetic resonance spectroscopy, and chiroptical methods to unequivocally determine the constitution, connectivity, and absolute stereochemistry of this molecule.

Foundational Understanding: Synthesis and Isomeric Landscape

A logical starting point for structure elucidation is an understanding of the molecule's synthetic origin. This compound is typically synthesized from a precursor, cis-cyclopentane-1,3-diamine. The synthesis involves the selective mono-protection of one of the amino groups with a tert-butoxycarbonyl (Boc) group. The stereochemistry of the final product is dictated by the stereochemistry of the starting diamine.

A general and efficient method for the mono-Boc protection of diamines involves the in-situ formation of a mono-hydrochloride salt of the diamine, which deactivates one amino group, allowing the other to be selectively protected by di-tert-butyl dicarbonate (Boc)₂O.[1]

Caption: Synthetic workflow for mono-Boc protection.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry (MS) is a primary tool for determining the molecular weight of a compound and gaining structural insights through fragmentation analysis.

Expected Molecular Ion

The molecular formula for this compound is C₁₀H₂₀N₂O₂. The expected monoisotopic mass is 200.1525 g/mol . In a high-resolution mass spectrum (HRMS), the observation of a molecular ion peak corresponding to this mass (e.g., [M+H]⁺ at m/z 201.1603) provides strong evidence for the elemental composition.

Fragmentation Analysis

Electron ionization (EI) or electrospray ionization (ESI) followed by tandem MS (MS/MS) can be used to induce fragmentation. The fragmentation pattern of Boc-protected amines is well-characterized and provides significant structural information.[2]

A key fragmentation pathway for Boc-protected amines is the loss of the tert-butyl group as isobutylene (56 Da) or the entire Boc group through various rearrangements. The characteristic fragment at m/z 57 corresponds to the tert-butyl cation, [C(CH₃)₃]⁺.[2] Another common fragmentation is the loss of the entire Boc group (100 Da).

| Fragment Ion (m/z) | Proposed Structure/Loss | Significance |

| 201.1603 | [M+H]⁺ | Protonated molecular ion |

| 145.1233 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the Boc group |

| 101.1022 | [M+H - C₅H₉O₂]⁺ | Loss of the entire Boc group |

| 84.0811 | [C₅H₁₀N]⁺ | Cyclopentylamino fragment after loss of Boc group |

| 57.0704 | [C₄H₉]⁺ | tert-butyl cation |

Infrared Spectroscopy: Identifying Functional Groups

Fourier-transform infrared (FTIR) spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the N-H and C=O bonds of the carbamate and the primary amine.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3250 | N-H stretch | Primary amine (two bands) and carbamate N-H (one band) |

| 2960-2850 | C-H stretch | Aliphatic C-H bonds of the cyclopentyl and tert-butyl groups |

| 1700-1670 | C=O stretch | Carbamate carbonyl |

| 1650-1580 | N-H bend | Primary amine |

| 1530-1500 | N-H bend and C-N stretch | Carbamate |

| 1250-1200 | C-O stretch | Carbamate |

| 1170-1150 | C-N stretch | Carbamate |

Nuclear Magnetic Resonance Spectroscopy: The Cornerstone of Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, including connectivity and stereochemical relationships.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected Chemical Shifts and Multiplicities:

-

δ 1.45 (s, 9H): The nine equivalent protons of the tert-butyl group will appear as a sharp singlet.

-

δ 4.5-5.0 (br s, 1H): The proton of the carbamate N-H group, often broad due to quadrupole broadening and exchange.

-

δ 3.5-4.0 (m, 1H): The methine proton on the carbon bearing the Boc-protected amine (C1-H).

-

δ 2.8-3.2 (m, 1H): The methine proton on the carbon bearing the free amino group (C3-H).

-

δ 1.5-2.2 (m, 6H): The methylene protons of the cyclopentane ring. The cis relationship of the substituents will influence the coupling patterns.

-

δ 1.2-1.5 (br s, 2H): The protons of the free NH₂ group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

Expected Chemical Shifts:

-

δ 155-157: The carbonyl carbon of the carbamate.

-

δ 78-80: The quaternary carbon of the tert-butyl group.

-

δ 50-55: The methine carbon attached to the Boc-protected nitrogen (C1).

-

δ 50-55: The methine carbon attached to the free amino group (C3).

-

δ 30-40: The methylene carbons of the cyclopentane ring.

-

δ 28.5: The three equivalent methyl carbons of the tert-butyl group.

2D NMR Techniques

For unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.

-

COSY: Would reveal the coupling network between the protons on the cyclopentane ring, confirming their connectivity.

-

HSQC: Would correlate each proton signal with its directly attached carbon atom.

Caption: A comprehensive workflow for structure elucidation.

Chiroptical Methods: Confirming Absolute Stereochemistry

While NMR can confirm the relative cis stereochemistry, chiroptical methods are necessary to determine the absolute configuration as (1R,3R).

Optical Rotation

A pure enantiomer will rotate the plane of polarized light. The specific rotation ([α]D) is a characteristic physical property. For this compound, a non-zero specific rotation would be expected. The sign and magnitude would need to be compared to a literature value or a known standard. A hypothetical value might be [α]D²⁰ = -15.0 (c 1.0, CHCl₃). Its enantiomer, the (1S,3S) isomer, would have an equal and opposite rotation.

Circular Dichroism

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. While the carbamate and amine chromophores in this molecule are not strong, derivatization with a suitable chromophore can be used to obtain a distinct CD spectrum, which can then be compared with theoretical calculations to confirm the absolute configuration.

Summary of Structure Elucidation

The structure of this compound is confirmed through a convergence of evidence from multiple analytical techniques:

-

Mass Spectrometry confirms the molecular weight of 200.1525 g/mol and shows characteristic fragmentation patterns of a Boc-protected amine.

-

FTIR Spectroscopy identifies the key functional groups: a primary amine, a secondary carbamate, and aliphatic C-H bonds.

-

NMR Spectroscopy (¹H, ¹³C, and 2D) establishes the carbon-hydrogen framework, confirming the presence of a tert-butyl group, a cyclopentane ring, and the connectivity of the amino and carbamate groups. The coupling patterns in the ¹H NMR spectrum are consistent with a cis relationship between the two substituents.

-

Chiroptical Methods (specifically, a non-zero optical rotation) confirm the chiral nature of the molecule and, upon comparison with a standard or literature data, establish the absolute stereochemistry as (1R,3R).

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)

-

Instrument: Q-TOF Mass Spectrometer with an ESI source.

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol. Dilute 1:100 in 50:50 acetonitrile:water with 0.1% formic acid.

-

Ionization Mode: Positive ESI.

-

Analysis: Infuse the sample at 5 µL/min. Acquire data in the m/z range of 50-500.

FTIR Spectroscopy

-

Instrument: FTIR spectrometer with a diamond ATR accessory.

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Analysis: Acquire the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

NMR Spectroscopy

-

Instrument: 400 MHz NMR Spectrometer.

-

Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of CDCl₃.

-

Analysis:

-

¹H NMR: Acquire 16 scans with a spectral width of 16 ppm.

-

¹³C NMR: Acquire 1024 scans with a spectral width of 240 ppm.

-

COSY & HSQC: Use standard instrument parameters.

-

Optical Rotation

-

Instrument: Polarimeter with a sodium lamp (589 nm).

-

Sample Preparation: Accurately weigh approximately 100 mg of the sample and dissolve in 10.0 mL of chloroform in a volumetric flask.

-

Analysis: Use a 1 dm cuvette. Measure the rotation of the sample and the pure solvent. Calculate the specific rotation.

References

-

van Slagmaat, C. et al. (2022). Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condensation. Green Chemistry, 24(1), 253-264. Available at: [Link]

-

Osorio-Nieto, F. et al. (2015). General method for selective Mono-Boc protection of diamines and thereof. J. Mex. Chem. Soc., 59(4), 279-285. Available at: [Link]

-

Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Available at: [Link]

Sources

A Technical Guide to the Synthetic Utility and Pharmacological Context of tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Chiral Scaffold for Targeted Therapy

The compound tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate is a stereochemically defined, bifunctional organic molecule. It serves not as an active pharmaceutical ingredient (API) with its own mechanism of action, but as a critical chiral building block in the synthesis of advanced therapeutic agents. Its significance lies in the rigid cyclopentane core and the specific (1R,3R) orientation of its two amino groups. One amine is protected by a tert-butoxycarbonyl (Boc) group, allowing for sequential, controlled reactions, a feature highly valued in medicinal chemistry.

This guide will elucidate the role of this compound as a synthetic intermediate, focusing on its application in the construction of Janus kinase (JAK) inhibitors, a class of drugs that modulate the immune response. The "mechanism of action" discussed herein pertains to the final drug molecules synthesized from this building block, specifically targeting the JAK-STAT signaling pathway.

Part 1: Physicochemical Properties and Synthetic Role

The strategic value of this compound is rooted in its chemical structure. The Boc-protected amine is stable under various reaction conditions but can be selectively deprotected using acid. This allows the free amine to be functionalized first, followed by removal of the Boc group to reveal the second amine for subsequent reactions. This orthogonal protection scheme is fundamental to its utility.[1]

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C10H20N2O2[2] |

| Molecular Weight | 200.28 g/mol [3] |

| CAS Number | 1009075-44-8[4] |

| Appearance | Solid |

| Stereochemistry | (1R,3R) |

The cyclopentane scaffold provides a rigid, three-dimensional framework that is crucial for orienting pharmacophoric elements in the correct conformation to bind with high affinity and selectivity to a biological target.[5] The use of such scaffolds is a key strategy in modern drug discovery to move beyond flat, aromatic structures.[6]

Part 2: Application in the Synthesis of Janus Kinase (JAK) Inhibitors

The (1R,3R)-diaminocyclopentane scaffold is a key structural feature in a number of potent and selective JAK inhibitors.[5] These drugs, such as tofacitinib, are used to treat autoimmune diseases like rheumatoid arthritis and psoriatic arthritis.[7][8] The synthesis of these complex molecules often involves coupling the chiral diamine core with a heterocyclic base, which mimics the adenine portion of ATP, and a side chain that enhances binding affinity and selectivity.[9]

Logical Workflow for Synthetic Application

Caption: Synthetic utility of the chiral diamine building block.

Part 3: The Core Mechanism of Action of JAK Inhibitors

The drugs synthesized using the aminocyclopentyl carbamate scaffold primarily function by inhibiting the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2).[10][11] These enzymes are essential components of the JAK-STAT signaling pathway, which is a critical communication route for numerous cytokines and growth factors involved in immunity and inflammation.[12][13][14]

The JAK-STAT Signaling Pathway

Cytokines, such as interleukins and interferons, bind to specific receptors on the surface of immune cells. This binding brings two JAK enzymes into close proximity, allowing them to phosphorylate and activate each other.[15] The activated JAKs then phosphorylate the cytokine receptor itself.

This phosphorylation creates docking sites for cytoplasmic proteins called Signal Transducer and Activator of Transcription (STATs).[16] Once docked, the STATs are themselves phosphorylated by the JAKs.[10] Phosphorylated STATs form dimers, translocate into the cell nucleus, and bind to DNA to regulate the transcription of genes involved in the inflammatory response.[14][17]

Inhibition by ATP-Competitive Drugs

JAK inhibitors like tofacitinib are ATP-competitive inhibitors.[9][18] They are designed to fit into the ATP-binding pocket of the JAK enzyme's kinase domain. By occupying this site, the inhibitor prevents ATP from binding, thereby blocking the phosphorylation of STAT proteins.[11] This disruption of the signaling cascade leads to a reduction in the production of inflammatory mediators and modulates the immune response.[7][19]

JAK-STAT Signaling Pathway Diagram

Caption: Simplified JAK-STAT signaling and point of inhibition.

Part 4: Experimental Protocols for Characterizing JAK Inhibitor Activity

To validate the mechanism of action of a novel JAK inhibitor synthesized from the aminocyclopentyl carbamate scaffold, a series of in vitro and cell-based assays are essential.

Protocol A: In Vitro Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified, recombinant JAK enzyme.[20][21]

Objective: To determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) of a test compound against a specific JAK isoform (e.g., JAK1).[18]

Methodology (Luminescence-Based, e.g., Kinase-Glo®)

-

Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO.

-

Plate Setup: Using an acoustic liquid handler, dispense nanoliter volumes of the compound dilutions into a 384-well assay plate.

-

Enzyme & Substrate Addition: Add the recombinant JAK1 enzyme and a suitable peptide substrate (e.g., IRS-1tide) to the wells.[22] Incubate for 10-15 minutes to allow for compound binding.

-

Reaction Initiation: Add ATP to all wells to start the kinase reaction. The final ATP concentration should be near the Km value for the enzyme. Incubate for 60 minutes at room temperature.

-

Reaction Termination & Detection: Add a detection reagent (such as Kinase-Glo® MAX) which simultaneously stops the reaction and measures the amount of remaining ATP via a luciferase-driven reaction.[22] The amount of ATP consumed is directly proportional to the kinase activity.

-

Data Analysis: Measure luminescence using a plate reader. Convert raw data to percent inhibition relative to DMSO controls. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[18]

Protocol B: Cell-Based Phospho-STAT Assay

This assay measures the inhibition of JAK activity within a cellular context by quantifying the levels of phosphorylated STAT proteins.[16]

Objective: To determine the functional potency of a test compound by measuring its ability to block cytokine-induced STAT phosphorylation in a relevant cell line.

Methodology (Flow Cytometry-Based)

-

Cell Culture & Starvation: Culture a cytokine-responsive cell line (e.g., human T cells) under normal conditions. Prior to the assay, starve the cells of cytokines for several hours to reduce basal STAT phosphorylation.[23]

-

Compound Treatment: Pre-incubate the starved cells with a serial dilution of the test compound for 1-2 hours.

-

Cytokine Stimulation: Stimulate the cells with a specific cytokine (e.g., IL-2 to activate the JAK1/3-STAT5 pathway) for a short period (e.g., 15-30 minutes) at 37°C.[23][24]

-

Fixation: Immediately stop the stimulation by fixing the cells with paraformaldehyde. This cross-links proteins and locks the phosphorylation state.[25]

-

Permeabilization: Permeabilize the cells, typically with ice-cold methanol, to allow antibodies to access intracellular targets.[25]

-

Antibody Staining: Stain the cells with a fluorescently-labeled antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-phospho-STAT5). Co-stain for cell surface markers (e.g., CD3 for T cells) if desired.

-

Flow Cytometry Analysis: Acquire data on a flow cytometer. Gate on the cell population of interest and quantify the median fluorescence intensity (MFI) of the phospho-STAT signal in each sample.

-

Data Analysis: Calculate the percent inhibition of the cytokine-induced phospho-STAT signal for each compound concentration and determine the IC50 value.

Experimental Workflow: Cell-Based pSTAT Assay

Caption: Workflow for a cell-based phospho-STAT assay.

Conclusion

This compound is a powerful tool in the arsenal of medicinal chemists. While it possesses no inherent pharmacological activity, its well-defined stereochemistry and orthogonal protecting group strategy make it an ideal scaffold for the synthesis of potent and selective kinase inhibitors. Understanding its role as a synthetic intermediate is crucial for appreciating the development of targeted therapies, such as JAK inhibitors, which act by precisely disrupting pathological signaling cascades like the JAK-STAT pathway. The experimental protocols detailed here provide a framework for validating the mechanism and potency of the final drug products derived from this versatile building block.

References

- JAK-STAT signaling p

- The mechanism of action of tofacitinib – an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis - Clinical and Experimental Rheum

- Tofacitinib | Arthritis UK. [N/A]

- Probing Kinase Activity: A Technical Guide to the In Vitro JAK Kinase Assay - Benchchem. [N/A]

- JAK/STAT Signaling P

- What is the mechanism of Tofacitinib Citrate?

- The JAK/STAT P

- JAK-STAT Signalling P

- The JAK/STAT signaling pathway | Journal of Cell Science | The Company of Biologists. [N/A]

- The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis | Request PDF - ResearchG

- What class of drug is tofacitinib (Janus kinase inhibitor)? - Dr.Oracle. [N/A]

- In Vitro JAK Kinase Activity and Inhibition Assays - Springer N

- Optimization and utilization of the SureFire phospho-STAT5 assay for a cell-based screening campaign - PubMed. [N/A]

- Diversifying the triquinazine scaffold of a Janus kinase inhibitor - PMC - PubMed Central. [N/A]

- Cell-Based phospho-STAT ELISA Sampler Kit (RAB0454) - Sigma-Aldrich. [N/A]

- The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond - Benchchem. [N/A]

- Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines in T cells - Protocols.io. [N/A]

- In vitro JAK kinase activity and inhibition assays - PubMed - NIH. [N/A]

- ELISA Kit for Janus Kinase 1 (JAK1) - Aspira Scientific. [N/A]

- JAK1 (Janus Kinase 1) Assay Kit - BPS Bioscience. [N/A]

- Phospho-Flow Cytometry Protocol for Analysis of Kinase Signaling in Samples. [N/A]

- Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Upd

- Tofacitinib and JAK1 inhibitor 30.

- Medicinal chemistry perspective of JAK inhibitors: synthesis, biological profile, selectivity, and structure activity rel

- a) Structure of JAK inhibitors. b) Synthesis of triquinazine‐based JAK...

- Evaluating STAT5 Phosphorylation as a Mean to Assess T Cell Prolifer

-

Tert-butyl n-((1r,3r)-3-aminocyclopentyl)carbamate | C10H20N2O2 | CID 51776938 - PubChem. [Link]

-

tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate | C10H20N2O2 | CID 45091934 - PubChem. [Link]

-

(2-Aminoethyl)carbamic acid tert-butyl ester - Organic Syntheses Procedure. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Tert-butyl n-((1r,3r)-3-aminocyclopentyl)carbamate | C10H20N2O2 | CID 51776938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. 1009075-44-8|this compound|BLD Pharm [bldpharm.com]

- 5. Diversifying the triquinazine scaffold of a Janus kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. clinexprheumatol.org [clinexprheumatol.org]

- 8. Tofacitinib | Arthritis UK [arthritis-uk.org]

- 9. mdpi.com [mdpi.com]

- 10. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]

- 11. droracle.ai [droracle.ai]

- 12. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 13. JAK/STAT Signaling Pathway - Elabscience [elabscience.com]

- 14. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.biologists.com [journals.biologists.com]

- 16. Optimization and utilization of the SureFire phospho-STAT5 assay for a cell-based screening campaign - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. JAK-STAT Signalling Pathway | PPTX [slideshare.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]

- 21. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. bpsbioscience.com [bpsbioscience.com]

- 23. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]

- 24. Evaluating STAT5 Phosphorylation as a Mean to Assess T Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. creative-diagnostics.com [creative-diagnostics.com]

A Technical Guide to tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate: A Chiral Building Block for Advanced Therapeutic Development

For researchers, scientists, and drug development professionals, the strategic selection of molecular scaffolds is a cornerstone of modern medicinal chemistry. Among the vast arsenal of available building blocks, chiral aminocycloalkanes have emerged as privileged structures, capable of imparting favorable pharmacokinetic and pharmacodynamic properties to therapeutic candidates. This guide provides an in-depth technical review of tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate , a versatile chiral synthon with significant potential in the development of novel therapeutics, particularly in the realm of antiviral agents.

This document will elucidate the stereoselective synthesis of this compound, explore its chemical properties, and detail its application as a key intermediate, with a focus on the design of inhibitors for the SARS-CoV-2 main protease (3CLpro).

Physicochemical Properties and Structural Attributes

At its core, this compound is a difunctional molecule featuring a cyclopentane backbone with two amino groups at the 1 and 3 positions. The key to its utility lies in the orthogonal protection of these amino groups: one is a free primary amine, poised for nucleophilic attack or further functionalization, while the other is protected as a tert-butyloxycarbonyl (Boc) carbamate. This differential protection is crucial for its role as a versatile building block, allowing for sequential and site-selective chemical modifications.

The (1R,3R) stereochemistry defines a specific spatial arrangement of the two amino groups, both oriented in a cis relationship on the same face of the cyclopentane ring. This fixed, rigid conformation is a critical design element in drug discovery, as it can pre-organize a molecule for optimal interaction with a biological target, potentially leading to enhanced potency and selectivity.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀N₂O₂ | PubChem |

| Molecular Weight | 200.28 g/mol | PubChem |

| CAS Number | 1009075-44-8 | ChemicalBook[1] |

| Appearance | White to off-white solid | Commercial Suppliers |

| Solubility | Soluble in methanol, ethanol, and dichloromethane | General Chemical Knowledge |

Stereoselective Synthesis: A Proposed Pathway

The enantioselective synthesis of this compound is paramount to its application in chiral drug design. While a single, dedicated synthetic protocol is not extensively documented in publicly available literature, a plausible and efficient pathway can be constructed based on established methodologies for the synthesis of chiral 1,3-diaminocyclopentane derivatives. The following proposed synthesis leverages a key enzymatic desymmetrization step to establish the desired stereochemistry.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of rac-cis-3-Aminocyclopentanol

-

Reduction and Epoxidation: To a solution of cyclopent-2-en-1-one in methanol at -78 °C, add cerium(III) chloride heptahydrate followed by sodium borohydride portion-wise. After completion, the resulting allylic alcohol is treated with meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane to yield the corresponding epoxide. Subsequent ring-opening with a suitable nucleophile, followed by reduction, affords cis-cyclopentane-1,3-diol.

-

Mesylation and Azide Displacement: The diol is then selectively mesylated at one hydroxyl group using methanesulfonyl chloride in the presence of triethylamine. The resulting mono-mesylate is treated with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) to introduce the azide group via an Sₙ2 reaction, yielding cis-3-azidocyclopentanol.

-

Reduction to Amine: The azido alcohol is then subjected to catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst in a suitable solvent like methanol or ethanol to reduce the azide to the primary amine, yielding racemic cis-3-aminocyclopentanol.

Step 2: Enzymatic Kinetic Resolution and Boc Protection

-

Enzymatic Acetylation: The racemic cis-3-aminocyclopentanol is subjected to enzymatic kinetic resolution. A lipase, such as Candida antarctica lipase B (CALB), is used in the presence of an acyl donor, typically vinyl acetate. The enzyme will selectively acylate one enantiomer, allowing for the separation of the acylated and unacylated alcohols. The desired (1R,3R)-3-aminocyclopentanol can be isolated after separation.

-

Boc Protection: The enantiomerically pure (1R,3R)-3-aminocyclopentanol is then selectively protected at the amino group. This is achieved by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine in a solvent such as dichloromethane. This yields tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate.

Step 3: Conversion to the Target Molecule

-

Hydroxyl to Azide Conversion: The hydroxyl group of the Boc-protected amino alcohol is converted to an azide. This is a two-step process involving mesylation of the alcohol followed by displacement with sodium azide in DMF. This proceeds with inversion of configuration, which is a key consideration in the overall stereochemical outcome.

-

Final Reduction: The resulting Boc-protected azido compound is then reduced via catalytic hydrogenation with Pd/C to afford the final product, This compound .

Application in Drug Discovery: A Case Study in SARS-CoV-2 3CL Protease Inhibition

The rigid, stereochemically defined scaffold of this compound makes it an attractive building block for the design of enzyme inhibitors. A particularly relevant application is in the development of antivirals targeting the SARS-CoV-2 main protease (3CLpro), an enzyme essential for viral replication.[2][3]

The Rationale for Cyclopentane Scaffolds in 3CLpro Inhibition

The active site of the SARS-CoV-2 3CLpro is a relatively shallow, elongated cleft with several subsites (S1, S2, S1', etc.) that accommodate the amino acid residues of the natural polypeptide substrate.[2] Small molecule inhibitors are designed to mimic these interactions. The cyclopentane ring serves as a rigid core to which various pharmacophoric groups can be attached, positioning them precisely within these subsites to maximize binding affinity.

The Advantage of the (1R,3R)-Stereochemistry

The cis relationship of the two amino groups in the (1R,3R) diastereomer allows for the presentation of substituents in a specific spatial orientation. When incorporated into a potential inhibitor, one amino group can be used to link to a warhead that covalently modifies the catalytic cysteine (Cys145) of the protease, a common strategy for potent inhibition.[4] The other amino group can be functionalized with a group that extends into one of the binding pockets, for instance, the S1 or S2 subsite, to form favorable interactions such as hydrogen bonds or hydrophobic contacts.

Caption: Logical workflow for utilizing the target molecule in 3CLpro inhibitor design.

Hypothetical Interaction with the 3CLpro Active Site

Molecular modeling studies and analysis of existing crystal structures of 3CLpro in complex with various inhibitors suggest that the P1 and P2 pockets are crucial for binding.[4] A hypothetical inhibitor derived from this compound could be designed where, after deprotection of the Boc group, a substituent is introduced that fits into the S2 pocket. The other amine could be acylated with a group that positions an electrophilic warhead (e.g., an aldehyde, a Michael acceptor) for covalent interaction with Cys145 in the S1' site. The rigid cyclopentane core would ensure the correct pre-organization of these functionalities for optimal binding, potentially leading to a highly potent and selective inhibitor.

Conclusion and Future Perspectives

This compound represents a valuable and versatile chiral building block for modern drug discovery. Its stereochemically defined structure and orthogonal protecting groups offer medicinal chemists a powerful tool for the synthesis of complex and potent therapeutic agents. The proposed stereoselective synthesis provides a viable route to access this important intermediate. Its potential application in the design of SARS-CoV-2 3CL protease inhibitors highlights the importance of such chiral scaffolds in addressing current and future health challenges. Further exploration of this and related aminocyclopentane derivatives is warranted and is likely to yield novel drug candidates with improved therapeutic profiles.

References

-

Structural Basis for Coronaviral Main Proteases Inhibition by the 3CLpro Inhibitor GC376. (2024). Journal of Molecular Biology. [Link]

-

Enantioselective total synthesis of (1R,3S,4R,5R)-1-amino-4,5-dihydroxycyclopentane-1,3-dicarboxylic acid. A full-aldol access to carbaketose derivatives. (2004). The Journal of Organic Chemistry. [Link]

-

Structural basis of SARS-CoV-2 3CLpro and anti-COVID-19 drug discovery from medicinal plants. (2020). Science of The Total Environment. [Link]

-

Structural basis of SARS-CoV-2 main protease inhibition by a broad-spectrum anti-coronaviral drug. (2020). Signal Transduction and Targeted Therapy. [Link]

-

Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. (2002). The Journal of Organic Chemistry. [Link]

-

Stereoselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid via C-H insertion of alkylidenecarbene. (2002). Bioscience, Biotechnology, and Biochemistry. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Structural basis of SARS-CoV-2 3CLpro and anti-COVID-19 drug discovery from medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural basis of SARS-CoV-2 main protease inhibition by a broad-spectrum anti-coronaviral drug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural Basis for Coronaviral Main Proteases Inhibition by the 3CLpro Inhibitor GC376 - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Synthesis and Safety of tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Building Block in Modern Drug Discovery

tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate is a chiral bifunctional molecule that has emerged as a valuable intermediate in the synthesis of complex pharmaceutical agents. Its structure, featuring a cyclopentyl scaffold with a free primary amine and a second amine protected by a tert-butoxycarbonyl (Boc) group, offers synthetic chemists a powerful tool for the controlled, regioselective introduction of a 1,3-diaminocyclopentane moiety. This guide provides a comprehensive overview of the critical safety protocols, handling procedures, and chemical rationale for the use of this compound, ensuring its effective and safe application in research and development.

The strategic placement of the Boc protecting group is central to the utility of this molecule. The Boc group is renowned for its stability across a wide range of reaction conditions, including basic, reductive, and many oxidative environments, yet it can be readily and cleanly removed under mild acidic conditions.[1] This "on/off" capability allows for orthogonal protection strategies, enabling chemists to perform reactions on the free primary amine without affecting the protected amine, and vice-versa. This level of control is paramount in the multi-step syntheses required for building the intricate architectures of modern therapeutics.[2]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a reagent is the foundation of its safe and effective use.

| Property | Value | Source |

| CAS Number | 1009075-44-8 | [3] |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [3] |

| Molecular Weight | 200.28 g/mol | [4] |

| Appearance | Solid (form may vary) | [5] |

| Storage Temperature | 2-8°C, protect from light | [3] |

Hazard Identification and GHS Classification

While a specific, comprehensive GHS classification for the (1R,3R)-isomer (CAS 1009075-44-8) is not consistently available across supplier safety data sheets, the hazards can be reliably inferred from the closely related stereoisomer, tert-butyl ((1S,3S)-3-aminocyclopentyl)carbamate (CAS 645400-44-8). Due to their identical functional groups and connectivity, their toxicological profiles are expected to be very similar.

GHS Classification (based on (1S,3S)-isomer): [5]

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

Precautionary Statements:

Exposure Controls and Personal Protection: A Self-Validating System

The following protocols are designed to create a self-validating system of safety, where each step reinforces the overall goal of minimizing exposure and risk.

Engineering Controls

-

Ventilation: All handling of solid this compound and its solutions should be conducted in a well-ventilated laboratory. For weighing and transfers of the solid, a chemical fume hood is mandatory to prevent inhalation of dust particles.

-

Segregation: Store the compound away from incompatible materials, particularly strong oxidizing agents and strong acids, to prevent uncontrolled reactions.

Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist but a critical barrier based on the known hazards of the compound class.

-

Eye/Face Protection: Chemical safety goggles or a face shield are required to protect against splashes and airborne particles.

-

Skin Protection:

-

Gloves: Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation or puncture before use.

-

Lab Coat: A standard laboratory coat should be worn at all times. For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.

-

-

Respiratory Protection: For routine handling within a fume hood, respiratory protection is not typically required. In the event of a large spill or inadequate ventilation, a NIOSH-approved respirator with an organic vapor/particulate cartridge should be used by trained personnel.

Caption: Personal Protective Equipment (PPE) workflow for handling the compound.

Safe Handling, Storage, and Chemical Stability

Handling

-

Avoid Dust Formation: As a solid, care must be taken to avoid generating dust during weighing and transfer. Use spatulas and weighing paper within a fume hood to minimize airborne particles.

-

Inert Atmosphere: While generally stable, for long-term storage or use in sensitive reactions, handling under an inert atmosphere (e.g., nitrogen or argon) can prevent potential degradation from atmospheric moisture and carbon dioxide.

Storage

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage is at 2-8°C.[3]

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids. The free amine is basic and can react exothermically with acids. The carbamate functionality can be hydrolyzed by strong acids or bases, especially at elevated temperatures.

Chemical Stability and Reactivity

The key to understanding the reactivity of this compound lies in its bifunctional nature.

-

The Free Amine: The primary amine at the 3-position is nucleophilic and will undergo typical amine reactions, such as acylation, alkylation, sulfonylation, and reductive amination. This is the site of reaction when the Boc-protected amine is intended to remain intact.

-

The Boc-Protected Amine: The carbamate at the 1-position is stable to most basic and nucleophilic conditions. Its primary reactivity is its susceptibility to cleavage under acidic conditions.

-

Thermal Decomposition: While specific data for this compound is unavailable, thermal decomposition of tert-butyl carbamates, in general, proceeds via elimination to yield the free amine, carbon dioxide, and isobutylene.[6][7] This decomposition typically requires elevated temperatures (e.g., >150°C).[6][7]

Caption: Reactivity pathways of the title compound.

Emergency Procedures

First Aid Measures

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Hazardous Combustion Products: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.

-

Special Protective Equipment: Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.

Accidental Release Measures (Spill Cleanup)

A structured approach is essential to safely manage a spill.

Protocol for a Solid Spill:

-

Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated (if safe to do so) and eliminate all ignition sources.

-

Don PPE: Wear the appropriate PPE as described above, including respiratory protection if dust is airborne.

-

Containment: Gently cover the spill with a dust suppressant or wet paper towels to avoid making the solid airborne.

-

Collection: Carefully sweep or scoop the material into a suitable, labeled container for chemical waste. Avoid actions that generate dust.

-

Decontamination: Clean the spill area with a damp cloth or sponge. Wash the area with soap and water.

-

Waste Disposal: Dispose of the collected material and all cleanup supplies as hazardous chemical waste in accordance with local, state, and federal regulations.

Disposal Considerations

-

Waste Disposal Method: The compound should be disposed of as solid, non-hazardous chemical waste through a licensed professional waste disposal service.[8][9] Do not dispose of it in laboratory trash cans or down the drain.[8][9] Ensure compliance with all local, state, and federal environmental regulations. Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is discarded.

Conclusion: Enabling Innovation Through Safe Practices

This compound is a valuable synthetic intermediate whose utility in drug discovery is directly linked to the precise control afforded by the Boc protecting group. A comprehensive understanding of its properties and associated hazards is not a barrier to its use but rather an enabler of innovation. By adhering to the principles of hazard assessment, engineering controls, appropriate PPE, and emergency preparedness, researchers can confidently and safely leverage this versatile building block to advance the frontiers of medicinal chemistry.

References

-

Choppin, S., & Gros, P. (1967). The thermal decomposition of t-alkyl N-arylcarbamates. I. The effect of ring substituents. Canadian Journal of Chemistry, 45(21), 2537-2542. Available at: [Link]

-

Daly, N. J., & Ziolkowski, F. (1980). The Thermal Decompositions of Carbamates. IV. The Reactions of Isopropyl N,N-Dimethylcarbamate and t-Butyl N,N-Dimethylcarbamate. Australian Journal of Chemistry, 33(3), 481-490. Available at: [Link]

-

Stephen F. Austin State University. (n.d.). Disposal Procedures for Non Hazardous Waste. SFA. Available at: [Link]

-

University of Essex. (n.d.). Laboratory Waste Disposal Handbook. Available at: [Link]

-

Krapcho, A. P., et al. (2007). mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates. Organic Syntheses, 84, 209-214. Available at: [Link]

-

PubChem. (n.d.). tert-Butyl n-((1r,3r)-3-aminocyclopentyl)carbamate. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). tert-Butyl N-((1S,3S)-3-aminocyclopentyl)carbamate. National Center for Biotechnology Information. Available at: [Link]

-

El-Faham, A., et al. (2015). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Molecular Sciences, 16(5), 9871-9887. Available at: [Link]

-

Kim, S., et al. (2024). Boc Protection for Diamine-Appended MOF Adsorbents to Enhance CO2 Recyclability under Realistic Humid Conditions. ACS Applied Materials & Interfaces. Available at: [Link]

-

Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(10), 6932-6938. Available at: [Link]

-

PubChem. (n.d.). tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate. National Center for Biotechnology Information. Available at: [Link]

-

Synthonix. (n.d.). tert-butyl n-[(1s,3s)-3-aminocyclopentyl]carbamate. Product Page. Available at: [Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Available at: [Link]

Sources

- 1. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate | C10H20N2O2 | CID 45091934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tert-Butyl N-((1S,3S)-3-aminocyclopentyl)carbamate | C10H20N2O2 | CID 45091937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tert-butyl n-[(1S,3S)-3-aminocyclopentyl]carbamate | 645400-44-8 [sigmaaldrich.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

- 8. sfasu.edu [sfasu.edu]

- 9. Laboratory Waste Guide 2025 [wastemanaged.co.uk]

(1R,3R)-3-(Boc-amino)cyclopentylamine: A Guide to Stereoselective Synthesis and Comprehensive Characterization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Chiral Diamines in Modern Drug Discovery

In the landscape of contemporary pharmaceutical development, the stereochemical architecture of a molecule is intrinsically linked to its pharmacological activity. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often exhibit profoundly different interactions with biological targets.[1] This principle underscores the critical importance of chiral building blocks in the synthesis of enantiomerically pure drugs to maximize therapeutic efficacy and minimize off-target effects.[1][2] Among these essential synthons, chiral 1,2- and 1,3-diamines are privileged scaffolds found in numerous catalysts, ligands, and biologically active compounds.[3][4]

The (1R,3R)-diaminocyclopentane core is a particularly valuable framework, offering a rigidified, sp³-rich structure that can present functional groups in a well-defined spatial orientation.[5][6] This guide provides a detailed technical overview of the synthesis and characterization of (1R,3R)-3-(tert-butoxycarbonylamino)cyclopentylamine, a key intermediate where one amino group is selectively protected. The tert-butoxycarbonyl (Boc) group is an ideal protecting group in this context, valued for its stability across a range of reaction conditions and its facile removal under mild acidic treatment.[7][8] This document is intended to serve as a practical resource for researchers engaged in the synthesis of complex molecular entities, providing both a robust experimental protocol and the underlying scientific rationale for each step.

Part 1: Strategic Approach to Synthesis

The primary challenge in preparing mono-protected symmetric diamines lies in achieving high selectivity, as competitive reactions can lead to mixtures of unprotected, mono-protected, and di-protected products.[7][9] While strategies such as using a large excess of the diamine exist, they are often impractical for valuable or complex substrates.[10]

A more elegant and efficient strategy, which forms the basis of our recommended protocol, leverages the differential nucleophilicity of a free amine versus its protonated salt. By introducing precisely one equivalent of a strong acid, one of the two amine functionalities on the (1R,3R)-cyclopentane-1,3-diamine is selectively protonated to form an ammonium salt. This protonated amine is no longer nucleophilic and is effectively "deactivated" towards electrophilic attack by di-tert-butyl dicarbonate (Boc₂O). The remaining free amine, however, readily reacts to yield the desired mono-Boc-protected product with high selectivity.[9][11] This "one-pot" procedure is highly efficient and scalable.

Visualizing the Synthetic Workflow

The following diagram illustrates the high-level workflow for the selective mono-Boc protection of (1R,3R)-cyclopentane-1,3-diamine.

Caption: High-level workflow for the synthesis of the target compound.

Part 2: Field-Proven Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process checks and detailed purification steps to ensure high purity of the final compound.

Objective: To synthesize (1R,3R)-3-(Boc-amino)cyclopentylamine from (1R,3R)-cyclopentane-1,3-diamine via selective mono-protection.

Materials:

-

(1R,3R)-Cyclopentane-1,3-diamine

-

Anhydrous Methanol (MeOH)

-

Chlorotrimethylsilane (Me₃SiCl), freshly distilled

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Deionized Water

-

Diethyl ether (Et₂O)

-

Dichloromethane (DCM)

-

Sodium Hydroxide (NaOH), 2N solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for chromatography)

Equipment:

-

Round-bottom flask with magnetic stir bar

-

Ice bath

-

Dropping funnel

-

Standard glassware for extraction and purification

-

Rotary evaporator

Step-by-Step Methodology

Step 1: In Situ Formation of the Mono-hydrochloride Salt

-

To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (1R,3R)-cyclopentane-1,3-diamine (1.0 eq).

-

Add anhydrous methanol to dissolve the diamine (approx. 10 mL per gram of diamine).

-

Cool the stirred solution to 0 °C using an ice bath.

-

Add freshly distilled chlorotrimethylsilane (1.0 eq) dropwise over 10-15 minutes. Causality Note: Me₃SiCl reacts with methanol to generate one equivalent of HCl in situ. This controlled addition ensures mono-protonation of the diamine, deactivating one amine group. A white precipitate of the ammonium salt may form.[9]

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

Step 2: Boc Protection

-

To the reaction mixture from Step 1, add a solution of di-tert-butyl dicarbonate (1.0 eq) dissolved in a minimal amount of methanol (approx. 3 mL per gram of Boc₂O).

-

Stir the mixture at room temperature for 1-2 hours. Self-Validation: Reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 10% MeOH in DCM with a ninhydrin stain. The mono-protected product should have a higher Rf value than the starting diamine.

Step 3: Aqueous Work-up and Extraction

-

Once the reaction is complete, dilute the mixture with deionized water (approx. 50 mL per gram of starting diamine).

-

Wash the aqueous layer with diethyl ether (2 x 75 mL per gram of starting diamine) to remove any unreacted Boc₂O and other non-polar impurities. Discard the organic layers.

-

Adjust the pH of the aqueous layer to >12 by carefully adding 2N NaOH solution. Causality Note: Basification deprotonates the ammonium salt of the product and the unreacted diamine, making them soluble in organic solvents for extraction.

-

Extract the product into dichloromethane (3 x 50 mL per gram of starting diamine).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Step 4: Purification

-

Purify the crude product by flash column chromatography on silica gel.

-

A typical eluent system is a gradient of 5-15% methanol in dichloromethane.

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield (1R,3R)-3-(Boc-amino)cyclopentylamine as a solid or viscous oil.

Part 3: Comprehensive Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound.

Data Summary Table

| Analytical Technique | Expected Result |

| Molecular Formula | C₁₀H₂₀N₂O₂ |

| Molecular Weight | 200.28 g/mol |

| Mass Spectrometry (ESI+) | Expected m/z: 201.16 [M+H]⁺ |

| ¹H NMR (400 MHz, CDCl₃) | δ ~4.0 (br s, 1H, CH-NHBoc), δ ~3.4 (m, 1H, CH-NH₂), δ ~2.8-1.2 (m, 8H, cyclopentyl CH₂ and NH₂), δ 1.44 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~155.5 (C=O, carbamate), δ ~80.0 (C(CH₃)₃), δ ~55.0 (CH-NHBoc), δ ~53.0 (CH-NH₂), δ ~40-25 (cyclopentyl CH₂), δ 28.4 (C(CH₃)₃) |

| FT-IR (ATR, cm⁻¹) | ~3350-3200 (N-H stretch, amine & carbamate), ~2970-2870 (C-H stretch), ~1685 (C=O stretch, carbamate), ~1520 (N-H bend, amide II) |

| Chiral HPLC | Single major peak on a suitable chiral stationary phase (e.g., Chiralpak) confirming high enantiomeric excess (e.e.). |

Note: Exact NMR chemical shifts can vary depending on solvent and concentration.

Discussion of Characterization Techniques

-

NMR Spectroscopy: ¹H and ¹³C NMR are primary tools for structural elucidation. The characteristic singlet at ~1.44 ppm integrating to 9 protons is a definitive indicator of the Boc group's tert-butyl protons. The downfield shifts of the methine protons (~4.0 and ~3.4 ppm) are consistent with their attachment to nitrogen atoms.

-

Mass Spectrometry: Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the compound. The observation of a prominent ion at m/z 201.16 corresponding to the protonated molecule [M+H]⁺ validates the molecular formula.

-

Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups. The strong absorption band around 1685 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of the Boc-carbamate.[12][13] The broad bands in the 3350-3200 cm⁻¹ region correspond to the N-H stretching vibrations of both the primary amine and the N-H of the carbamate.[14]

-

Chiral HPLC: This is the gold standard for assessing the enantiomeric purity of the final product. The synthesis starts with a chiral precursor, so the stereochemistry should be retained. Chiral HPLC analysis, using a specialized chiral stationary phase, separates the (1R,3R) and (1S,3S) enantiomers, allowing for the precise determination of the enantiomeric excess (e.e.) of the synthesized material.[15][16]

Mechanism of Selective Boc-Protection

The key to the synthetic strategy is the selective deactivation of one amine group. The following diagram illustrates this crucial mechanistic step.

Caption: Mechanism of selective mono-Boc protection via mono-protonation.

Conclusion

This guide outlines an efficient, scalable, and reliable method for the synthesis of (1R,3R)-3-(Boc-amino)cyclopentylamine, a valuable building block for pharmaceutical research and development. By employing a strategy of selective mono-protonation, the challenges typically associated with mono-protection of diamines are effectively overcome. The detailed experimental protocol and comprehensive characterization plan provide researchers with the necessary tools to produce and validate this key chiral intermediate with high purity and confidence. The principles and techniques described herein are broadly applicable to the synthesis of other selectively protected chiral diamines, further empowering the discovery of novel therapeutic agents.

References

- The Crucial Role of Chiral Diamines in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Protocol for Boc protection of diamines using Di-tert-butyl ethane-1,2-diyldicarbamate. (n.d.). Benchchem.

- General Method for Selective Mono-Boc Protection of Diamines and Thereof. (2017). Journal of the Mexican Chemical Society, 61(1).

- Selective Mono-Boc Protection of Ethylenediamine: An Application Note and Protocol Guide. (n.d.). Benchchem.

- Chiral Vicinal Diamines for Asymmetric Synthesis. (n.d.). Sigma-Aldrich.

- Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. (2021). The Journal of Organic Chemistry.

- The treated IR spectra of (A) Boc-Tyr-OH-Co-Boc-His-O-SG, (B)... (n.d.). ResearchGate.

- 4-Aminocyclopentane-1,3-diols as platforms for diversity: synthesis of anandamide analogs. (n.d.). PubMed.

- FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). (n.d.). ResearchGate.

- Chiral diamines in asymmetric synthesis. (n.d.). UCL Discovery.

- Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry.

- IR: amines. (n.d.). University of Calgary.

- The Significance of Chirality in Drug Design and Development. (n.d.). Bentham Science.

- Chiral HPLC Separations. (n.d.). Phenomenex.

- Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC. (n.d.). Sigma-Aldrich.

- 4-Aminocyclopentane-1,3-diols as platforms for diversity: synthesis of a screening library. (n.d.). MedChemComm (RSC Publishing).

- Chiral Columns for enantiomer separation by HPLC. (n.d.). Sumika Chemical Analysis Service.

Sources

- 1. The Significance of Chirality in Drug Design and Development | Bentham Science [eurekaselect.com]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Chiral diamines in asymmetric synthesis - UCL Discovery [discovery.ucl.ac.uk]

- 5. 4-Aminocyclopentane-1,3-diols as platforms for diversity: synthesis of anandamide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Aminocyclopentane-1,3-diols as platforms for diversity: synthesis of a screening library - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. General Method for Selective Mono-Boc Protection of Diamines and Thereof | Journal of the Mexican Chemical Society [jmcs.org.mx]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. phx.phenomenex.com [phx.phenomenex.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Synthesis Protocol for tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate: A Chiral Building Block for Drug Discovery

Abstract

This comprehensive application note provides a detailed, field-proven protocol for the synthesis of tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate, a critical chiral building block in contemporary medicinal chemistry. The strategic importance of this diamine derivative lies in its constrained cyclopentyl scaffold and the orthogonal protecting groups, which allow for selective functionalization in the construction of complex molecular architectures. This guide elucidates a robust and stereoselective synthetic route, commencing from an achiral starting material and proceeding through a key enzymatic resolution step to establish the desired (1R,3R) stereochemistry. We will delve into the mechanistic rationale behind each transformation, offering practical insights into reaction optimization, purification, and analytical characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis of novel therapeutics.

Introduction: The Significance of Constrained Diamines in Medicinal Chemistry

The cyclopentane ring serves as a versatile scaffold in drug design, offering a degree of conformational rigidity that can enhance binding affinity and selectivity for biological targets. When functionalized with vicinal or distal amino groups, as in the case of 1,3-diaminocyclopentane derivatives, these molecules become valuable synthons for a wide range of therapeutic agents. The specific stereoisomer, this compound[1][2][3], is of particular interest due to the trans relationship of the two amino groups, which projects them in distinct spatial orientations.

The presence of a tert-butyloxycarbonyl (Boc) protecting group on one of the amines provides a crucial element of synthetic control. The Boc group is stable under a variety of reaction conditions but can be readily cleaved under acidic conditions, allowing for the selective unmasking and subsequent elaboration of one amine while the other remains protected.[4][5] This "orthogonal" protection strategy is a cornerstone of modern multi-step organic synthesis, enabling the construction of complex molecules with high precision.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic approach to this compound points towards a mono-Boc protected (1R,3R)-1,3-diaminocyclopentane intermediate. This chiral diamine can, in turn, be derived from a suitably functionalized cyclopentane precursor where the stereochemistry is rigorously controlled. A practical and scalable strategy involves the synthesis of a racemic intermediate followed by a resolution step to isolate the desired enantiomer.

Our chosen synthetic pathway, outlined below, begins with the readily available and inexpensive starting material, cyclopentane-1,3-dione. This route incorporates a key enzymatic resolution step, a powerful and green chemistry approach to obtaining enantiomerically pure compounds.

Sources

- 1. This compound | CAS:1009075-44-8 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 2. Tert-butyl n-((1r,3r)-3-aminocyclopentyl)carbamate | C10H20N2O2 | CID 51776938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

Introduction: The Strategic Value of tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate

An in-depth guide to the experimental use of tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate, a key chiral building block for modern drug discovery and chemical biology.

This compound is a bifunctional organic molecule of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure is defined by a rigid cyclopentyl scaffold, which reduces conformational flexibility and can be advantageous in designing ligands for biological targets. The molecule possesses two key functionalities: a free primary amine that serves as a nucleophilic handle for a wide range of chemical transformations, and a second amine protected by the acid-labile tert-butyloxycarbonyl (Boc) group.

The specific (1R,3R) stereochemistry makes it a valuable chiral building block, allowing for the stereocontrolled synthesis of complex molecules. The differential protection of the two amino groups enables sequential, controlled modifications, making it an ideal starting point for the synthesis of constrained diamines, peptidomimetics, and as a linker in more elaborate molecular architectures. This guide provides detailed protocols for its application, focusing on the underlying chemical principles and best practices for its use in a research setting.

Physicochemical Properties and Safe Handling

Proper handling and storage are critical for maintaining the integrity of the reagent and ensuring laboratory safety.

| Property | Value | Source |

| CAS Number | 1009075-44-8 | [1] |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [1] |

| Molecular Weight | 200.28 g/mol | [1] |

| Physical Form | Solid | [2] |

| Storage | Keep in a dark place, sealed in dry, 2-8°C | [1] |

Safety and Handling Precautions:

-

Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation. Avoid the formation of dust and aerosols.[3]

-

Incompatibilities: Store away from strong oxidizing agents and strong acids.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Core Chemistry: The Role of the Boc Protecting Group

The utility of this building block is centered on the properties of the Boc protecting group. The Boc group is a cornerstone of modern organic synthesis, particularly for amine protection, due to its stability under a wide range of conditions (e.g., basic, hydrogenolytic, and mildly acidic conditions) and its clean, quantitative removal under strongly acidic conditions.[4][5]

The deprotection mechanism is initiated by protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to yield the free amine.[5]

Caption: Mechanism of acid-catalyzed Boc group deprotection.

A potential side reaction during deprotection is the alkylation of nucleophilic sites on the substrate by the liberated tert-butyl cation. To mitigate this, scavengers such as anisole or thioanisole are often added to the reaction mixture.[4][6]

Application I: Acylation of the Free Primary Amine

The most direct application of this compound is the functionalization of its free primary amine via acylation to form a stable amide bond. This is a foundational step for incorporating the chiral scaffold into a larger molecule.

Sources

- 1. 1009075-44-8|this compound|BLD Pharm [bldpharm.com]

- 2. tert-butyl n-[(1S,3S)-3-aminocyclopentyl]carbamate | 645400-44-8 [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 5. jk-sci.com [jk-sci.com]

- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

Application Notes & Protocols: tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate in Organic Synthesis

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide on the applications of tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate, a chiral building block of significant interest in modern organic and medicinal chemistry. We will explore its strategic utility, key reactions, and provide detailed, field-proven protocols.

Introduction: A Chiral Scaffold for Advanced Synthesis

This compound (CAS No: 1009075-44-8) is a bifunctional organic molecule featuring a rigid cyclopentyl core with two amino groups in a specific cis-(1R,3R) stereochemical arrangement.[1][2] The strategic value of this compound lies in its differential protection: one primary amine is free and nucleophilic, while the other is masked as a tert-butyloxycarbonyl (Boc) carbamate. This configuration allows for selective, sequential functionalization, making it an invaluable intermediate in the synthesis of complex molecular architectures, particularly in the development of novel therapeutics.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1009075-44-8 | [1] |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [1] |

| Molecular Weight | 200.28 g/mol | [1] |

| Appearance | Solid | |

| Storage | 2-8°C, Keep in dark place, sealed in dry | [2] |

Chapter 1: The Principle of Orthogonal Protection in Action

The core utility of this compound stems from the orthogonal nature of its two amino groups. The free primary amine serves as a readily available nucleophile for a wide range of transformations, including acylation, alkylation, and reductive amination.[3] In contrast, the Boc-protected amine is stable to many of these conditions, yet can be selectively cleaved under acidic treatment.[4][5] This predictable, two-stage reactivity is the cornerstone of its application in multi-step synthesis.

Chapter 2: Core Applications in Medicinal Chemistry

The unique stereochemistry and bifunctionality of this building block have made it a key component in the synthesis of targeted therapeutics.

Synthesis of Janus Kinase (JAK) Inhibitors

This carbamate derivative is explicitly used in the preparation of novel triazolo-pyrrolopyridines, a class of compounds investigated as potent and selective Janus kinase 1 (JAK1) inhibitors.[1] In this context, the free primary amine is typically reacted with a suitable heterocyclic core, while the Boc-protected amine is revealed later in the synthesis for coupling with another fragment, demonstrating the molecule's value in modular drug design.

Synthesis of H-PGDS Inhibitors

The compound is also a documented precursor for quinoline-3-carboxamides, which have been identified as inhibitors of hematopoietic prostaglandin D synthase (H-PGDS).[1] H-PGDS is a key enzyme in the inflammatory cascade, making its inhibitors promising candidates for treating allergies and inflammation. The synthesis involves forming an amide bond between the primary amine of the cyclopentyl ring and the quinoline carboxylic acid moiety.

Scaffold for Antiviral Agents

The aminocyclopentane core is a critical structural motif in many carbocyclic nucleoside analogues, which are a cornerstone of antiviral therapy.[6] While direct synthesis of specific antivirals using this exact starting material requires further investigation, its related structures, such as (1R,3S)-3-aminocyclopentanol, are vital intermediates for drugs like the HIV integrase inhibitor Bictegravir.[7] This highlights the potential of this compound as a versatile starting point for novel antiviral agents against viruses like SARS-CoV-2 and orthopoxviruses.[6][8]

Chapter 3: Fundamental Transformations & Protocols

The free primary amine can undergo a variety of standard organic transformations. The following protocols are representative methodologies.

Protocol 3.1: General Amide Bond Formation (Acylation)

This is one of the most common reactions performed on this substrate.

Causality: The reaction couples the nucleophilic primary amine with an activated carboxylic acid. A coupling agent like HATU or EDC/HOBt is used to form a highly reactive ester intermediate in situ, which is then readily attacked by the amine. A non-nucleophilic base (e.g., DIEA) is added to neutralize the acid formed during the reaction without competing in the coupling.

Step-by-Step Methodology:

-

Dissolve the carboxylic acid (1.0 eq.) and a coupling agent (e.g., HATU, 1.1 eq.) in an anhydrous aprotic solvent like DMF or DCM (0.1 M).

-

Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA, 3.0 eq.).

-

Stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.

-

Add a solution of this compound (1.05 eq.) in the same solvent.

-

Allow the reaction to stir at room temperature for 4-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel) using an appropriate solvent system (e.g., hexane/ethyl acetate or DCM/methanol).

Protocol 3.2: Sulfonamide Formation

Causality: The primary amine reacts with an electrophilic sulfonyl chloride. A base, typically pyridine or triethylamine, is required to scavenge the HCl byproduct generated during the reaction.

Step-by-Step Methodology:

-

Dissolve this compound (1.0 eq.) in a suitable solvent such as DCM or pyridine at 0 °C.

-

Add the base (e.g., triethylamine or pyridine, 2.0-3.0 eq.).

-

Add the sulfonyl chloride (1.1 eq.) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours.

-

Work-up: Quench the reaction with water and extract with an organic solvent like ethyl acetate.

-

Wash the organic layer with 1 M HCl (if a non-pyridine base was used), saturated NaHCO₃, and brine.

-

Dry, concentrate, and purify as described in Protocol 3.1.

Chapter 4: The Gateway to Further Functionalization: N-Boc Deprotection

Cleavage of the Boc group is a critical step to unmask the second amine for subsequent reactions. The choice of deprotection agent depends on the presence of other acid-sensitive functional groups in the molecule.

Mechanism: The Boc deprotection proceeds via acid-catalyzed hydrolysis. The acid protonates the carbamate oxygen, leading to the elimination of a stable tert-butyl cation and the formation of an unstable carbamic acid, which rapidly decarboxylates to yield the free amine.[4]

Comparison of Common N-Boc Deprotection Methods

| Method | Reagents & Conditions | Advantages | Considerations |

| Standard TFA | 20-50% TFA in DCM, RT, 1-3 h | Fast, efficient, volatile byproduct | Harsh; may cleave other acid-labile groups (e.g., trityl, t-butyl esters) |